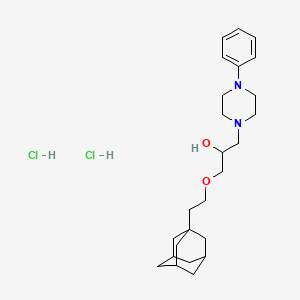

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has found applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps. The starting materials are typically adamantane derivatives and phenylpiperazines. The reaction usually proceeds through a series of steps including alkylation, etherification, and hydrochloride formation. Precise reaction conditions, such as temperature, pH, and solvent selection, play crucial roles in the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow reactors to enhance efficiency and scalability. Optimized conditions ensure the economic viability of the process while maintaining high-quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: Where the adamantane or piperazine ring may be oxidized to introduce additional functional groups.

Reduction: Which can modify the existing substituents.

Substitution: Allowing for the exchange of groups on the aromatic ring or the nitrogen of the piperazine.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. Oxidation might yield alcohols or ketones, reduction could lead to the formation of primary or secondary amines, and substitution could introduce halogens or other functional groups into the structure.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is C26H42Cl2N2O2 with a molecular weight of approximately 485.53 g/mol. The compound features:

- Adamantane Core : Known for its rigid structure, enhancing stability and lipophilicity.

- Piperazine Ring : Contributes to the biological activity and pharmacological properties of the compound.

Antidepressant Activity

Research indicates that compounds featuring piperazine derivatives exhibit antidepressant properties. A study involving similar piperazine compounds demonstrated their efficacy in inhibiting serotonin reuptake, suggesting potential use in treating depression and anxiety disorders . The presence of the adamantane structure may enhance these effects due to improved blood-brain barrier penetration.

Antiviral Properties

The adamantane core is associated with antiviral activities, particularly against influenza viruses. Compounds like rimantadine and amantadine have shown effectiveness in inhibiting viral replication. The structural similarity of this compound suggests it may possess similar antiviral properties.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its interaction with NMDA receptors. Similar compounds have been shown to modulate excitatory neurotransmission, which could be beneficial in conditions such as Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Modulation of NMDA receptor activity |

Study on Antidepressant Efficacy

A recent study investigated a series of piperazine derivatives similar to 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride. Results indicated significant reductions in depression-like behaviors in animal models when administered at varying doses .

Research on Antiviral Activity

Another study focused on the antiviral properties of adamantane derivatives against influenza A virus. The findings suggested that modifications to the adamantane structure could enhance antiviral potency, supporting further investigation into compounds like 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride as potential therapeutic agents.

Wirkmechanismus

The compound's mechanism of action involves interactions with molecular targets and pathways, including binding to receptors or enzymes in biological systems. The adamantane moiety contributes to its lipophilicity, facilitating membrane permeability, while the piperazine ring may interact with specific proteins or receptors.

Vergleich Mit ähnlichen Verbindungen

Compared to other adamantane and piperazine derivatives, 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its combined structural features:

Adamantane Derivatives: : Known for their rigidity and stability, used in antivirals and drugs like amantadine.

Piperazine Derivatives: : Utilized in psychotropic drugs and anthelmintics.

Conclusion

This compound exemplifies the complexity and potential of synthetic organic compounds. Its unique combination of adamantane and piperazine groups opens avenues for diverse applications and further research.

Hope this hits the spot for your scientific curiosity!

Biologische Aktivität

The compound 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride , also known by its CAS number 1216577-64-8 , is a synthetic derivative that combines adamantane and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H36Cl2N2O2 |

| Molecular Weight | 485.53 g/mol |

| CAS Number | 1216577-64-8 |

The structure features an adamantane backbone, which is known for its unique three-dimensional conformation, enhancing its interaction with biological targets. The piperazine ring is known for its versatility in drug design, contributing to the compound's pharmacological profile.

Research indicates that compounds containing both adamantane and piperazine structures exhibit diverse biological activities. The adamantane moiety has been associated with anti-viral properties, while piperazine derivatives have shown promise as inhibitors of various enzymes, including acetylcholinesterase and soluble epoxide hydrolase (sEH) .

Pharmacological Effects

-

Neuropharmacological Activity :

- Compounds similar to the one have been studied for their effects on neurotransmitter systems. For instance, piperazine derivatives have been shown to inhibit acetylcholinesterase, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- The adamantane structure has been linked to dopaminergic activity, suggesting potential applications in treating neurological disorders such as Parkinson's disease.

- Inhibition Studies :

Case Studies

- Effectiveness Against Alzheimer's Disease :

- Antiviral Properties :

Eigenschaften

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O2.2ClH/c28-24(18-26-7-9-27(10-8-26)23-4-2-1-3-5-23)19-29-11-6-25-15-20-12-21(16-25)14-22(13-20)17-25;;/h1-5,20-22,24,28H,6-19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDGOHALRXSIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.